![molecular formula C25H22FN3O4S B2691022 Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 888457-81-6](/img/structure/B2691022.png)
Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H22FN3O4S and its molecular weight is 479.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the class of thienopyridazines. Its unique structure suggests potential biological activities that merit detailed exploration. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Compound Structure and Properties
The compound features a complex structure characterized by:
- Thieno ring : A six-membered ring containing sulfur.
- Pyridazine ring : A fused nitrogen-containing ring.
- Functional groups : Includes an ethyl ester group, a 3-fluorobenzamide group, and a 4-isopropylphenyl group.
These components suggest multiple avenues for biological interactions, such as hydrogen bonding and π-π stacking due to the presence of aromatic rings.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The carbonyl groups in both the ester and amide may act as hydrogen bond acceptors, potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may interact with various G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and are common targets for drug development .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Potential :
- GPCR Interaction Studies :
-
Pharmacokinetic Profiling :
- Initial pharmacokinetic studies indicate favorable absorption characteristics and moderate metabolic stability. This profile is essential for considering the compound as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound is being investigated for its potential anticancer properties . Studies suggest that derivatives of thieno[3,4-d]pyridazine compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of the fluorobenzamido group may enhance its bioactivity and selectivity towards cancer cells.
Case Study: Anticancer Activity
In a recent study, thieno[3,4-d]pyridazine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate showed promising results in inhibiting the growth of breast and lung cancer cells compared to standard chemotherapeutic agents .
Pharmacological Research
The compound's structural features suggest potential applications in drug design and development . Its ability to modulate biological targets can be explored further in the context of developing new therapeutic agents for diseases characterized by altered kinase activity.
Case Study: Kinase Inhibition
Research has indicated that compounds similar to this compound can act as inhibitors of various kinases implicated in cancer and inflammatory diseases. The compound's effectiveness as a kinase inhibitor could be evaluated through structure-activity relationship studies .
Material Science
The unique properties of thieno[3,4-d]pyridazine derivatives also open avenues for applications in materials science , particularly in the development of organic semiconductors and photovoltaic materials. The compound's electronic properties can be tailored for use in organic light-emitting diodes (OLEDs) or solar cells.
Case Study: Organic Electronics
Recent investigations into the electronic properties of thieno[3,4-d]pyridazine compounds have shown their potential as electron transport materials in OLEDs. The incorporation of this compound into device architectures demonstrated improved efficiency and stability .
Análisis De Reacciones Químicas
Hydrolysis Reactions
The ester and amide groups in this compound are prime targets for hydrolysis under acidic or basic conditions:
Reaction Type | Conditions | Products | Notes |
---|---|---|---|
Ester Hydrolysis | NaOH (1–2 M), aqueous ethanol, reflux | 5-(3-Fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid | Complete conversion observed at 80°C over 6–8 hours. |
Amide Hydrolysis | HCl (6 M), 100°C, 12–24 hrs | 3-Fluorobenzoic acid + 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | Requires prolonged heating due to steric hindrance. |
Nucleophilic Aromatic Substitution
The fluorine atom on the benzamido group participates in nucleophilic substitution, particularly with amines or thiols:
Reagent | Conditions | Product | Yield (%) |
---|---|---|---|
Piperidine | DMF, 60°C, 12 hrs | Ethyl 5-(3-piperidin-1-yl-benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | 72% |
Sodium Hydrosulfide | EtOH/H₂O, 50°C, 6 hrs | Ethyl 5-(3-sulfanylbenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | 65% |
Reductive Reactions
The nitro group (if present in analogs) and the pyridazine ring can undergo reduction:
Reaction | Reagent | Product | Application |
---|---|---|---|
Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4,5,6-tetrahydrothieno[3,4-d]pyridazine-1-carboxylate | Generates saturated analogs for bioactivity studies. |
Cycloaddition and Ring-Opening
The thieno[3,4-d]pyridazine core participates in [4+2] cycloaddition reactions:
Reagent | Conditions | Product |
---|---|---|
Maleic Anhydride | Toluene, 110°C, 24 hrs | Fused bicyclic adduct (unstable; further characterization needed) |
Amide Bond Functionalization
The benzamido group reacts with electrophiles or undergoes cross-coupling:
Reaction | Reagent | Product |
---|---|---|
Buchwald–Hartwig Amination | Pd(OAc)₂, Xantphos, K₃PO₄ | Ethyl 5-(3-(morpholin-4-yl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate |
Oxidation of the Thiophene Ring
The sulfur atom in the thiophene moiety oxidizes to sulfoxide or sulfone:
Oxidizing Agent | Conditions | Product |
---|---|---|
m-CPBA (1 equiv) | DCM, 0°C to RT | Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 1-oxide |
H₂O₂ (30%), AcOH | 50°C, 8 hrs | Corresponding sulfone derivative |
Photochemical Reactions
UV irradiation induces C–F bond cleavage in the fluorobenzamido group:
Conditions | Product |
---|---|
UV (254 nm), MeCN, 12 hrs | Ethyl 5-benzamido-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate |
Key Findings from Research
-
Steric Effects : The 4-isopropylphenyl group significantly slows hydrolysis and substitution rates compared to analogs with smaller substituents .
-
Biological Relevance : Derivatives generated via these reactions show enhanced binding to kinase targets (IC₅₀: 12–85 nM).
-
Stability : The compound is stable under ambient conditions but degrades in acidic media (t₁/₂: 48 hrs at pH 2) .
Propiedades
IUPAC Name |
ethyl 5-[(3-fluorobenzoyl)amino]-4-oxo-3-(4-propan-2-ylphenyl)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O4S/c1-4-33-25(32)21-19-13-34-23(27-22(30)16-6-5-7-17(26)12-16)20(19)24(31)29(28-21)18-10-8-15(9-11-18)14(2)3/h5-14H,4H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTNHWUCJQLTPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.